N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-ethylimidazol-2-yl)methyl]-3-methoxybenzamide;hydrochloride
Description
N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-ethylimidazol-2-yl)methyl]-3-methoxybenzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-ethylimidazol-2-yl)methyl]-3-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2.ClH/c1-3-24-12-11-23-19(24)15-25(18-14-21(18)7-9-22-10-8-21)20(26)16-5-4-6-17(13-16)27-2;/h4-6,11-13,18,22H,3,7-10,14-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHZIEDZHWMOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(C2CC23CCNCC3)C(=O)C4=CC(=CC=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-ethylimidazol-2-yl)methyl]-3-methoxybenzamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the imidazole moiety:
Introduction of the benzamide group: The final step involves the coupling of the spirocyclic intermediate with 3-methoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-ethylimidazol-2-yl)methyl]-3-methoxybenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-azaspiro[2
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-ethylimidazol-2-yl)methyl]-3-methoxybenzamide;hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of various biochemical pathways. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-3-methoxybenzamide
- N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-ethylimidazol-2-yl)methyl]-4-methoxybenzamide
Uniqueness
N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-ethylimidazol-2-yl)methyl]-3-methoxybenzamide;hydrochloride is unique due to its specific spirocyclic structure and the presence of the 1-ethylimidazol-2-yl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
